2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c20-14-5-3-6-15(21)18(14)8-9-24(22,23)17-11-12-10-16-19-7-2-1-4-13(12)19/h10,17H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSPLGMYOESGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CCN3C(=O)CCCC3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide is the E3 ligase . E3 ligase is an enzyme that ubiquitinates proteins, a process that marks them for proteolytic destruction.
Mode of Action
2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide acts as an activator for E3 ligase. It facilitates the ubiquitination of proteins by E3 ligase, thereby committing these proteins to proteolytic destruction.
Biochemical Pathways
The compound’s action on E3 ligase affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. By activating E3 ligase, 2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide increases the rate of protein degradation, which can have various downstream effects depending on the specific proteins being targeted.
Biologische Aktivität
The compound 2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a piperidine core with a dioxo substituent and a tetrahydropyrazolo moiety. Its structural formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. It is believed to modulate pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Line Testing : In studies involving human cancer cell lines (e.g., HeLa, MCF-7), the compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
In Vivo Studies
Preclinical studies have highlighted the compound's efficacy in animal models:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations revealed manageable side effects at therapeutic doses.
Case Study 1: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-cancer properties of the compound. They found that it inhibited tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Anti-Inflammatory Effects
Another study focused on the compound's anti-inflammatory potential. It was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was performed:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(2,6-dioxopiperidin-1-yl)-N-(4-methylphenyl)... | 5.0 | Inhibition of cell proliferation |
| 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline... | 3.5 | Apoptosis induction |
| 2-(4-Fluoro-thalidomide) | 7.0 | CRBN-mediated degradation of target proteins |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocyclic Motifs
The tetrahydropyrazolo[1,5-a]pyridine scaffold in the target compound is structurally related to the tetrahydroimidazo[1,2-a]pyridine derivatives reported in and . For example:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () shares a fused bicyclic system but differs in substituents (e.g., ester groups, nitrophenyl).
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) () further highlights the impact of substituents (e.g., benzyl vs. phenethyl) on properties like melting point (215–217°C vs. 243–245°C for 1l) and yield (55% vs. 51%) .
Key Insight : The tetrahydropyrazolo[1,5-a]pyridine core in the target compound may confer distinct electronic and steric properties compared to imidazo[1,2-a]pyridines, influencing solubility and target binding.
Sulfonamide Linker and Piperidine Derivatives
The ethanesulfonamide linker in the target compound is analogous to derivatives in , such as:
- 2-(4,4-Difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide
- N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide
These compounds feature cyclopentyl and triazole/pyrrolo-triazolo-pyrazine substituents instead of tetrahydropyrazolo[1,5-a]pyridine. The 2,6-dioxopiperidin-1-yl group in the target compound introduces a polar, hydrogen-bond-capable moiety absent in analogs, which may enhance solubility or modulate pharmacokinetics .
Comparison with Ligand Analog ()
The ligand N,N-Dimethyl-4-[(6r)-6-methyl-5-(1H-pyrrolo[2,3-B]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-yl]benzenesulfonamide () shares a tetrahydropyrazolo-pyrazine core and sulfonamide group but substitutes the dioxopiperidine with a pyrrolo-pyridine moiety.
Table 1: Comparative Physicochemical Data
Synthetic Challenges : The target compound’s dioxopiperidine and tetrahydropyrazolo[1,5-a]pyridine moieties likely require multi-step synthesis, similar to the one-pot strategies in and but with tailored protecting groups for the sulfonamide linker.
Research Implications
- Pharmacological Potential: The dioxopiperidine group may enhance metabolic stability compared to non-oxidized piperidines in derivatives .
- Structural Optimization : Substituent variations (e.g., nitrophenyl in vs. benzyl in ) highlight the need for structure-activity relationship (SAR) studies to balance solubility and target affinity.
Q & A
Q. What are the key considerations for synthesizing 2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide?
Methodological Answer: Synthesis requires multi-step optimization, including:
- Reaction condition control : Temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) to minimize side reactions and enhance yield .
- Progress monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
- Purification : Column chromatography or recrystallization to isolate the final product.
Statistical design of experiments (DoE) can systematically optimize variables like stoichiometry and reaction time, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR to verify hydrogen/carbon environments and connectivity .
- Mass spectrometry : HRMS (High-Resolution MS) for exact mass validation .
- Infrared spectroscopy (IR) : To identify functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹) .
Cross-validation with computational tools (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .
Q. How can researchers determine solubility and stability for in vitro assays?
Methodological Answer:
- Solubility screening : Test in DMSO, aqueous buffers (pH 4–8), and surfactants (e.g., Tween-80) using UV-Vis or nephelometry .
- Stability profiling : Accelerated degradation studies under heat/humidity (40°C/75% RH) with LC-MS monitoring to identify degradation products .
- Storage : Sealed, moisture-free containers at RT to prevent hydrolysis of the dioxopiperidine moiety .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteasomes (e.g., 20S proteasome) using fluorogenic substrates to measure IC50 .
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MM1.S myeloma) to evaluate cytotoxicity .
- Comparative SAR : Benchmark against analogs with substituent variations (e.g., nitrophenyl vs. iodophenyl groups) to identify activity trends .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Root-cause analysis : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >95%) .
- Replicate experiments : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Cross-disciplinary collaboration : Integrate computational docking to validate target binding hypotheses .
Q. What computational strategies enhance reaction pathway design for derivatives?
Methodological Answer:
- Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and predict regioselectivity .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .
- Virtual screening : Molecular dynamics (MD) simulations to assess sulfonamide-protein binding dynamics .
Q. How can the reactivity of the dioxopiperidine and tetrahydropyrazolopyridine moieties be exploited?
Methodological Answer:
- Functionalization : Introduce electrophilic groups (e.g., halogens) at the pyridine ring via Pd-catalyzed C–H activation .
- Proteolysis-targeting chimera (PROTAC) design : Leverage the dioxopiperidine’s E3 ligase binding for targeted protein degradation .
- pH-dependent reactivity : Study hydrolysis kinetics of the dioxopiperidine ring under physiological conditions (pH 7.4) using UV-Vis .
Q. What methodologies support structure-activity relationship (SAR) analysis for analogs?
Methodological Answer:
Q. How can heterogeneous catalysis improve synthesis efficiency?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in advanced research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
